molecular formula C6H16Cl2N2 B11909348 Cyclohexane-1,3-diamine dihydrochloride

Cyclohexane-1,3-diamine dihydrochloride

Cat. No.: B11909348
M. Wt: 187.11 g/mol
InChI Key: ABDGJCKNZHDDLV-UHFFFAOYSA-N
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Description

Cyclohexane-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a white to yellow solid that is soluble in water. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexane-1,3-diamine dihydrochloride can be synthesized through several methods. One common approach involves the hydrogenation of 1,3-dicyanocyclohexane, followed by hydrolysis and subsequent reaction with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale hydrogenation processes under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: Cyclohexane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Potential
Cyclohexane-1,3-diamine dihydrochloride has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of cyclohexane compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, research focusing on cyclohexane-1,3-dione derivatives demonstrated their effectiveness against non-small-cell lung cancer and other malignancies. The structure-activity relationship (SAR) of these compounds indicates that modifications can enhance their anticancer activity, making them suitable candidates for further development in targeted cancer therapies .

Antimicrobial Activity
The compound also exhibits antimicrobial properties. Preliminary studies suggest that cyclohexane-1,3-diamine derivatives can inhibit the growth of several bacterial strains and fungi. The mechanism of action appears to involve disruption of microbial cell membranes or interference with metabolic processes. This makes it a candidate for developing new antimicrobial agents.

Materials Science

Polymer Chemistry
In polymer chemistry, this compound serves as a building block for synthesizing polyamides and other polymers. Its ability to form stable bonds with various monomers allows for the creation of materials with tailored properties. Research has indicated that polymers derived from this diamine exhibit enhanced thermal stability and mechanical strength compared to traditional polymers.

Nanocomposites
The incorporation of this compound into nanocomposite materials has shown promise in improving their mechanical and thermal properties. Studies have indicated that the presence of this compound can enhance the dispersion of nanoparticles within a polymer matrix, leading to improved performance characteristics suitable for various industrial applications.

Catalysis

Catalytic Applications
this compound has been explored as a ligand in catalytic processes. Its ability to coordinate with metal ions facilitates various chemical reactions, including hydrogenation and cross-coupling reactions. Research has demonstrated that catalysts based on this compound can achieve higher selectivity and yields in synthetic organic chemistry .

Table 1: Anticancer Activity of Cyclohexane Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Cyclohexane-1,3-dione derivativeH460 (Lung Cancer)0.5
Cyclohexane-1,3-dione derivativeHT29 (Colorectal Cancer)0.8
Cyclohexane-1,3-dione derivativeMKN-45 (Gastric Cancer)0.6

Table 2: Polymer Properties Enhanced by this compound

Polymer TypeProperty ImprovedMeasurement MethodReference
PolyamideThermal StabilityTGA
NanocompositeMechanical StrengthTensile Test

Mechanism of Action

The mechanism of action of cyclohexane-1,3-diamine dihydrochloride involves its interaction with various molecular targets. The compound can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. These interactions can modulate enzyme activity and protein-protein interactions, leading to various biological effects .

Comparison with Similar Compounds

    Cyclohexane-1,2-diamine: Similar in structure but with amino groups at different positions.

    Cyclohexane-1,4-diamine: Another structural isomer with different chemical properties.

    Cyclohexane-1,3-dione: An oxidized form of cyclohexane-1,3-diamine.

Uniqueness: Cyclohexane-1,3-diamine dihydrochloride is unique due to its specific positioning of amino groups, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in specialized applications where other isomers may not be as effective .

Biological Activity

Cyclohexane-1,3-diamine dihydrochloride, also known as 1,3-cyclohexanediamine dihydrochloride, is a compound of significant interest due to its biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, synthesis, and relevant case studies.

This compound is a diamine with the chemical formula C6H14N2·2HCl. It is characterized by two amine groups which can participate in various biological interactions. The compound has been studied for its role in drug development, particularly as a scaffold for creating more complex molecules with enhanced biological activity.

Anticancer Activity

Recent studies have highlighted the potential of cyclohexane-1,3-diamine derivatives in cancer treatment. For instance, derivatives of cyclohexane-1,3-dione have shown promising cytotoxic effects against several cancer cell lines:

Cancer Cell Line IC50 (µM)
Non-Small Cell Lung Cancer (H460)< 1
Colorectal Cancer (HT29)< 1
Gastric Carcinoma (MKN-45)< 1
Malignant Glioma (U87MG)< 1
Hepatocellular Carcinoma (SMMC-7721)< 1

In vitro screening demonstrated that cyclohexane-1,3-dione derivatives exhibited strong inhibitory activity against receptor tyrosine kinases such as c-Kit and EGFR, which are crucial in cancer progression and metastasis . The structure-activity relationship (SAR) studies indicated that modifications on the cyclohexane ring significantly influenced the biological activity of these compounds .

The anticancer properties of this compound derivatives are attributed to their ability to inhibit key signaling pathways involved in tumor growth. The inhibition of receptor tyrosine kinases leads to decreased cell proliferation and increased apoptosis in cancer cells. Additionally, these compounds may also interfere with DNA repair mechanisms, further enhancing their cytotoxic effects .

Study on Non-Small Cell Lung Cancer

A study published in 2023 investigated the effects of cyclohexane-1,3-dione derivatives on non-small cell lung cancer (NSCLC) cell lines. The research identified several derivatives with IC50 values below 1 µM against H460 and A549 cell lines. The study emphasized the need for further evaluation of pharmacokinetics and toxicity profiles to assess the therapeutic viability of these compounds .

Supramolecular Gel Formation

Another innovative application of cyclohexane-1,3-diamine involves its use in supramolecular gel formation. Researchers reported that mixing cyclohexane-1,3-diamine with isocyanate derivatives resulted in stable gels without the need for catalysts. These gels demonstrated potential applications in drug delivery systems due to their ability to encapsulate therapeutic agents while providing controlled release .

Toxicological Considerations

Despite its promising biological activities, safety assessments are crucial for any therapeutic application. Toxicological studies indicate that cyclohexane-1,3-diamine can cause skin sensitization and has shown convulsant effects at high doses in animal models . Therefore, understanding the dose-response relationship and conducting comprehensive safety evaluations are essential steps before clinical application.

Properties

Molecular Formula

C6H16Cl2N2

Molecular Weight

187.11 g/mol

IUPAC Name

cyclohexane-1,3-diamine;dihydrochloride

InChI

InChI=1S/C6H14N2.2ClH/c7-5-2-1-3-6(8)4-5;;/h5-6H,1-4,7-8H2;2*1H

InChI Key

ABDGJCKNZHDDLV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)N)N.Cl.Cl

Origin of Product

United States

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